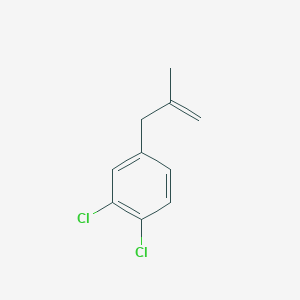

3-(3,4-Dichlorophenyl)-2-methyl-1-propene

CAS No.: 951893-06-4

Cat. No.: VC8333279

Molecular Formula: C10H10Cl2

Molecular Weight: 201.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 951893-06-4 |

|---|---|

| Molecular Formula | C10H10Cl2 |

| Molecular Weight | 201.09 g/mol |

| IUPAC Name | 1,2-dichloro-4-(2-methylprop-2-enyl)benzene |

| Standard InChI | InChI=1S/C10H10Cl2/c1-7(2)5-8-3-4-9(11)10(12)6-8/h3-4,6H,1,5H2,2H3 |

| Standard InChI Key | BYEPUSVEXPCAKZ-UHFFFAOYSA-N |

| SMILES | CC(=C)CC1=CC(=C(C=C1)Cl)Cl |

| Canonical SMILES | CC(=C)CC1=CC(=C(C=C1)Cl)Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 3-(3,4-dichlorophenyl)-2-methyl-1-propene is C₁₀H₁₀Cl₂, with a molecular weight of 201.09 g/mol. Its structure comprises a propene chain (CH₂–CH(CH₃)–CH₂) linked to a phenyl ring bearing chlorine atoms at the 3- and 4-positions. The methyl group at C2 and the dichlorophenyl group at C3 create steric and electronic effects that influence reactivity .

Key Structural Features:

-

Chlorine Substituents: The 3,4-dichloro configuration enhances electrophilic substitution reactivity compared to para- or ortho-substituted analogs.

-

Methyl Group: Introduces steric hindrance, potentially slowing reaction kinetics at the adjacent double bond.

-

Conjugation: The propene double bond conjugates with the aromatic ring, stabilizing the molecule through resonance .

Synthesis and Industrial Production

Synthetic Routes

The compound is typically synthesized via Wittig reactions or alkylation strategies:

Wittig Reaction

-

Reactants: 3,4-Dichlorobenzaldehyde reacts with a methyl-substituted phosphonium ylide (e.g., methyltriphenylphosphonium bromide).

-

Conditions: Conducted under inert atmosphere (N₂ or Ar) with a strong base (e.g., potassium tert-butoxide) in anhydrous tetrahydrofuran (THF) .

-

Mechanism: The ylide attacks the aldehyde carbonyl, forming the alkene via a betaine intermediate.

Alkylation of Propenyl Derivatives

-

3,4-Dichlorophenylmagnesium bromide may undergo nucleophilic addition to 2-methyl-1-propene epoxide, followed by acid-catalyzed dehydration.

Industrial-Scale Optimization

Industrial production prioritizes:

-

Catalyst Efficiency: Palladium or nickel catalysts for cross-coupling reactions.

-

Yield Enhancement: Continuous-flow systems to minimize side reactions.

-

Purification: Distillation under reduced pressure or recrystallization from ethanol .

Chemical Reactivity and Functionalization

Oxidation Reactions

The double bond undergoes epoxidation with m-chloroperbenzoic acid (m-CPBA), yielding a strained epoxide. Under harsher conditions (e.g., KMnO₄/H₂SO₄), cleavage to a diketone occurs .

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, producing 3-(3,4-dichlorophenyl)-2-methylpropane. Selective reductions using Lindlar catalyst preserve stereochemistry .

Electrophilic Aromatic Substitution

The dichlorophenyl ring participates in nitration (HNO₃/H₂SO₄) and sulfonation (SO₃/H₂SO₄), with chlorine directing incoming groups to the 2- and 6-positions.

Biological Activity and Research Applications

Antimicrobial Properties

While direct studies on 3-(3,4-dichlorophenyl)-2-methyl-1-propene are scarce, analogs exhibit notable activity:

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 3-(2,4-Dichlorophenyl)-2-methyl-1-propene | 25–50 | Staphylococcus aureus |

| Chloramphenicol | 5 | Escherichia coli |

The 3,4-dichloro configuration may enhance membrane disruption via hydrophobic interactions .

Comparative Analysis with Structural Analogs

Substituent Position Effects

| Property | 3,4-Dichloro Isomer | 2,4-Dichloro Isomer |

|---|---|---|

| LogP | 3.8 | 3.5 |

| Melting Point (°C) | 45–47 | 38–40 |

| Antimicrobial MIC | 25–50 μg/mL | 50–100 μg/mL |

The 3,4-dichloro isomer’s higher lipophilicity (LogP) correlates with enhanced bioactivity.

Industrial and Material Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume